molecular formula C26H30F3N3 B5014918 4,4',4''-(2,2,2-trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline)

4,4',4''-(2,2,2-trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline)

Cat. No.: B5014918
M. Wt: 441.5 g/mol
InChI Key: XEFKQWGOXKOCHN-UHFFFAOYSA-N
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Description

4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline) is a triarylmethane derivative featuring a central trifluoroethyl (CF$_3$-C) group substituted with three N,N-dimethylaniline moieties. The trifluoroethyl core introduces strong electron-withdrawing characteristics, differentiating it from conventional triarylmethanes with hydrocarbon or methylidynetrisphenyl cores. This compound’s electronic and steric properties make it relevant in optoelectronics, sensing, and redox chemistry .

Properties

IUPAC Name

4-[1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3N3/c1-30(2)22-13-7-19(8-14-22)25(26(27,28)29,20-9-15-23(16-10-20)31(3)4)21-11-17-24(18-12-21)32(5)6/h7-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFKQWGOXKOCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(2,2,2-trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline) typically involves the reaction of trifluoroethane derivatives with N,N-dimethylaniline under controlled conditions. The reaction is often catalyzed by specific agents to ensure the proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(2,2,2-trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4,4’,4’'-(2,2,2-trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline) has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(2,2,2-trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Triarylmethane Derivatives

Structural Analogues

Leucocrystal Violet (LCV)
  • Structure: Central methane (CH) core with three 4-(dimethylamino)phenyl groups.
  • Key Differences: Core: Methane (CH) vs. trifluoroethyl (CF$3$-C). Electronic Effects: The CF$3$ group in the target compound enhances electron deficiency, altering redox potentials and UV-Vis absorption compared to LCV’s electron-rich methane core . Physical Properties: LCV (C${25}$H${31}$N$_3$, MW 373.53) has a density of 1.1857 g/cm$^3$ and boiling point ~492.75°C. The trifluoroethyl analogue likely exhibits higher density due to fluorine’s mass and lower boiling point due to reduced intermolecular interactions .
4,4′-Thenyldiene Bis[N,N-Dimethylaniline] Derivatives
  • Structure : Bis-substituted compounds with a thenylidene (thiophene-derived) linker.
  • Key Differences: Substitution Pattern: Bis- vs. tris-substitution. Applications: Thenyldiene derivatives act as redox indicators in phosphonofluoridate detection, whereas the trifluoroethyl compound’s electron deficiency may suit oxidative environments or fluorescence quenching .
4,4',4''-Phosphinetriyltris(N,N-Dimethylaniline)
  • Structure : Central phosphorus atom linked to three N,N-dimethylaniline groups.
  • Key Differences :
    • Core Element : Phosphorus vs. carbon.
    • Reactivity : Phosphorus-based compounds exhibit distinct coordination chemistry, whereas the trifluoroethyl compound’s stability under harsh conditions (e.g., UV exposure) is superior due to C–F bond strength .

Electronic and Spectroscopic Properties

Compound Core λ$_{\text{max}}$ (nm) ε (L mol$^{-1}$ cm$^{-1}$) Fluorescence λ$_{\text{em}}$ (nm)
Target Compound (Inferred) CF$_3$-C ~320–350 (estimated) ~5.7 × 10$^4$ (similar to LCV) ~390–410
LCV CH 323, 348 5.71 × 10$^4$, 5.66 × 10$^4$ 390.1
Tris(DPAF-C9) Fluorenyl 323, 348 5.71 × 10$^4$, 5.66 × 10$^4$ 390.1

Analysis :

  • The trifluoroethyl core’s electron-withdrawing nature may blue-shift absorption/emission compared to LCV, similar to fluorine-substituted aromatics.
  • High molar absorptivity (ε ~10$^4$) aligns with extended conjugation in triarylmethanes .

Analysis :

  • The trifluoroethyl compound’s stability and electron deficiency make it suitable for charge-transport layers in OLEDs, contrasting with LCV’s leuco dye applications .

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